molecular formula C8H4ClN3 B1392644 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1221792-07-9

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No. B1392644
M. Wt: 177.59 g/mol
InChI Key: JSEQQZJYPWBOAZ-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activities against PI3Kα and a panel of PI3Kα-addicted cancer cells .


Molecular Structure Analysis

The molecular formula of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile is C8H4ClN3 . The molecular weight is 177.59 .


Chemical Reactions Analysis

The chemical reactions of imidazo[1,2-a]pyridines are categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Synthesis and Molecular Docking

  • Synthesis and Applications: The synthesis of novel pyridine and fused pyridine derivatives, including 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile, demonstrates applications in producing compounds with antimicrobial and antioxidant activity. These derivatives are achieved through various chemical treatments and show moderate to good binding energies on target proteins, suggesting potential in drug design and biochemical applications (Flefel et al., 2018).

Alkenylation and Functionalization

  • C3 Alkenylation: A study demonstrates the synthesis of 3-alkenylimidazo[1,2-a]pyridines through microwave direct palladium-catalyzed C-H alkenylation. This method, including the functionalization of 6-chloroimidazo[1,2-a]pyridines, allows for the production of polyfunctional compounds, highlighting its utility in material science and synthetic chemistry (Koubachi et al., 2008).

Fluorescent Probes for DNA Detection

  • Spectroscopic Applications: The development of novel benzimidazo[1,2-a]quinolines with substitutions like 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile, and their application as potential fluorescent probes for DNA detection, underscores their significance in biochemical analysis and research. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, making them valuable in molecular biology (Perin et al., 2011).

Corrosion Inhibition

  • Inhibition of Corrosion: Research shows the synthesis of pyrazolopyridine derivatives, such as those involving 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile, that effectively inhibit corrosion in metals like mild steel in acidic environments. This highlights the compound's potential in industrial applications, particularly in corrosion prevention (Dandia et al., 2013).

Supramolecular Chemistry

  • Supramolecular Assembly: A study demonstrates the use of 8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile in creating diverse coordination polymers and complexes. The compound's ability to form various dimensional assemblies, from zero-dimensional complexes to one-dimensional coordination polymers, is significant in the field of material science and supramolecular chemistry (Yin et al., 2021).

properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-3-6(4-10)5-12-2-1-11-8(7)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQQZJYPWBOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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